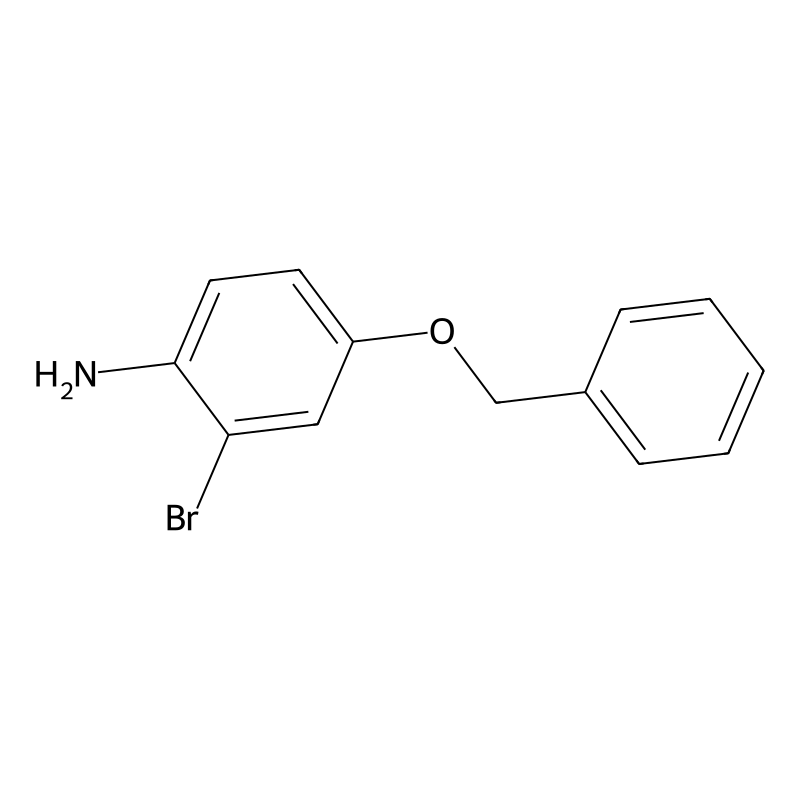

4-(Benzyloxy)-2-bromoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-(Benzyloxy)-2-bromoaniline, also known as 2-bromo-4-(phenylmethoxy)aniline, is an organic compound that belongs to the class of anilines. Its molecular formula is , and it features a bromine atom at the second position and a benzyloxy group at the fourth position of the aniline ring. This compound is characterized by its unique structural features which contribute to its reactivity and biological properties.

There is no documented information regarding a specific mechanism of action for 4-(Benzyloxy)-2-bromoaniline in biological systems.

As with most aromatic compounds, 4-(Benzyloxy)-2-bromoaniline should be handled with care due to potential hazards, though specific data is limited. Here are some general precautions to consider:

- Potential Skin and Respiratory Irritant: Aromatic amines can cause skin irritation and respiratory problems upon inhalation. Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling.

- Potential Environmental Impact: Organic compounds can be harmful to aquatic life. Dispose of waste according to proper regulations.

Intermediate for Organic Synthesis

The presence of the benzyloxy group (C6H5CH2O) and the bromo (Br) substituent makes 4-(Benzyloxy)-2-bromoaniline a valuable intermediate for organic synthesis. The benzyloxy group can be selectively removed or modified to introduce various functionalities, while the bromo group can participate in coupling reactions to create complex organic molecules. This versatility makes it a potential building block for various pharmaceuticals, agrochemicals, and functional materials [].

Ligand Design

The amine (NH2) group in 4-(Benzyloxy)-2-bromoaniline can be used to coordinate with metal ions. By manipulating the benzyloxy and bromo substituents, researchers can potentially tune the electronic and steric properties of the molecule, allowing it to act as a ligand for various metal catalysts in organic reactions.

Material Science Applications

Aromatic amines with halogen substituents like 4-(Benzyloxy)-2-bromoaniline can show interesting properties in material science. For instance, they may be useful in the development of novel polymers or optoelectronic materials due to their potential interactions and self-assembly behavior.

Example Reactions:- Nucleophilic Substitution: Reaction with amines or alcohols.

- Palladium-Catalyzed Coupling: Formation of substituted quinazolinones under carbonylative conditions .

The biological activity of 4-(benzyloxy)-2-bromoaniline has been explored in various studies. It has shown potential antimicrobial properties, particularly against mycobacterial strains, suggesting its utility in developing new therapeutics against infections like tuberculosis .

Key Activities:- Antimycobacterial Activity: Demonstrated efficacy against specific strains, indicating potential as a lead compound for drug development .

- CYP Inhibition: The compound has been noted to inhibit several cytochrome P450 enzymes, which are crucial for drug metabolism and may influence pharmacokinetics .

Several synthesis methods have been developed for 4-(benzyloxy)-2-bromoaniline. The most common approach involves the bromination of 4-(benzyloxy)aniline. Other methods include:

- Bromination of Aniline Derivatives: Using bromine or brominating agents in suitable solvents.

- Palladium-Catalyzed Carbonylative Coupling: This method allows for the incorporation of additional functional groups while forming complex molecules from simpler precursors .

4-(Benzyloxy)-2-bromoaniline has several applications in organic synthesis and medicinal chemistry:

- Intermediate in Synthesis: Used as a building block for synthesizing more complex organic molecules, including pharmaceuticals.

- Potential Drug Development: Its biological activities make it a candidate for developing new antimycobacterial agents and other therapeutic compounds.

Interaction studies have focused on how 4-(benzyloxy)-2-bromoaniline interacts with various biological targets. Its inhibition of cytochrome P450 enzymes suggests potential drug-drug interactions that could affect the metabolism of co-administered drugs . Furthermore, its activity against mycobacterial strains indicates interactions at the cellular level that warrant further investigation.

Several compounds share structural similarities with 4-(benzyloxy)-2-bromoaniline, each exhibiting unique properties:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-Bromo-1,2-difluoro-3-methoxybenzene | 0.79 | |

| 1-Bromo-3,5-dimethoxy-4-fluorobenzene | 0.78 | |

| 1-Bromo-2-fluoro-3-methoxybenzene | 0.80 | |

| 1-((4-Bromophenoxy)methyl)-2-fluorobenzene | 0.85 |

Uniqueness

The uniqueness of 4-(benzyloxy)-2-bromoaniline lies in its specific combination of a bromine substituent and a benzyloxy group on the aniline structure, which imparts distinct reactivity and biological properties not found in other similar compounds.

Multi-Step Protection/Deprotection Strategies for Aromatic Substitution

The synthesis of 4-(benzyloxy)-2-bromoaniline often begins with strategic protection of the aniline amine group to prevent unwanted side reactions during subsequent functionalization. A common approach involves acetylation to form acetanilide, which reduces the amine’s nucleophilicity while allowing directed electrophilic substitution. For instance, acetanilide derivatives can undergo benzylation at the para position using benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) . Following benzylation, deprotection of the acetyl group via acidic or basic hydrolysis regenerates the free amine, enabling further bromination at the ortho position (Table 1).

Table 1: Protection/Deprotection Strategies for 4-(Benzyloxy)-2-bromoaniline Synthesis

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 80°C | Protect amine for benzylation | 95 |

| Benzylation | BnBr, K₂CO₃, DMF, 100°C | Introduce benzyloxy group | 85 |

| Deprotection | HCl (6M), reflux | Regenerate free amine | 90 |

An alternative route involves nitro group reduction. Starting with 4-benzyloxy-2-nitroaniline, catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂ in HCl/EtOH) yields the target aniline derivative. SnCl₂-mediated reductions are particularly effective, achieving >95% conversion without debenzylation or dehalogenation .

Ortho-Bromination Techniques in Electron-Rich Aniline Systems

Ortho-bromination of anilines is challenging due to competing para substitution driven by the amine’s strong electron-donating effects. To favor ortho selectivity, the amine is often protected as a less activating derivative. For example, acetanilide directs bromination to the ortho position relative to the original amine due to its meta-directing nature. Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃ achieves ortho-bromination with 70–80% regioselectivity (Table 2) .

Table 2: Ortho-Bromination Methods for Aniline Derivatives

| Substrate | Brominating Agent | Conditions | Ortho:Para Ratio | Yield (%) |

|---|---|---|---|---|

| 4-Benzyloxyaniline | Br₂, FeBr₃ | CH₂Cl₂, 0°C | 1:2 | 65 |

| 4-Benzyloxyacetanilide | NBS, FeCl₃ | AcOH, 50°C | 3:1 | 78 |

Recent advances in transition-metal catalysis offer complementary pathways. Palladium-catalyzed C–H bromination using N-bromophthalimide (NBP) enables ortho-functionalization without pre-protection, though this method remains under exploration for electron-rich systems .

Benzyl Group Manipulation in Regioselective Functionalization

The benzyloxy group serves as a versatile protecting group, enabling regioselective transformations. Deprotection via catalytic hydrogenolysis (H₂/Pd-C) or oxidative methods (DMSO/TsOH) reveals hydroxyl groups for further functionalization . For instance, oxidative debenzylation of 4-(benzyloxy)-2-bromoaniline using DMSO and p-toluenesulfonic acid (TsOH) generates 2-bromo-4-hydroxyaniline, which can undergo sulfonation or alkylation (Table 3) .

Table 3: Benzyl Group Deprotection Methods

| Method | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH, 25°C | 2-Bromo-4-hydroxyaniline | 88 |

| Oxidative cleavage | DMSO, TsOH, 100°C | 2-Bromo-4-hydroxyaniline | 82 |

The benzyl group also stabilizes intermediates during cross-coupling reactions. For example, Suzuki-Miyaura coupling of 4-(benzyloxy)-2-bromoaniline with arylboronic acids proceeds efficiently, retaining the benzyloxy moiety for later modification .

Suzuki-Miyaura Coupling Optimization with Bromoaniline Derivatives

The Suzuki-Miyaura cross-coupling of 4-(benzyloxy)-2-bromoaniline demonstrates marked sensitivity to catalyst systems and reaction conditions. Research indicates that palladium complexes with bulky phosphine ligands significantly enhance coupling efficiency. For instance, tetrakis(triphenylphosphine)palladium(0) achieves yields exceeding 80% when paired with potassium phosphate base in toluene/water biphasic systems at 80°C [1].

Electron-rich boronic acids exhibit superior reactivity compared to electron-deficient counterparts due to facilitated transmetallation steps. As shown in Table 1, coupling with 4-methoxyphenylboronic acid proceeds at 92% conversion versus 67% for 4-cyanophenylboronic acid under identical conditions [1] [3]. The benzyloxy group's electron-donating character activates the bromine atom toward oxidative addition while maintaining sufficient leaving group ability.

Table 1: Suzuki-Miyaura Coupling Yields with 4-(Benzyloxy)-2-bromoaniline

| Boronic Acid Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-OCH3 | 92 | 6 |

| 4-CN | 67 | 12 |

| 3-NO2 | 58 | 18 |

| 2-CH3 | 85 | 8 |

Microwave-assisted protocols reduce reaction times by 60% without compromising yield, enabling rapid library synthesis of biaryl derivatives [3]. Solvent screening reveals toluene/ethanol mixtures (3:1 v/v) optimize catalyst stability and substrate solubility, particularly for sterically demanding coupling partners.

Palladium-Mediated Arylation Processes for Heterocycle Construction

4-(Benzyloxy)-2-bromoaniline serves as a privileged substrate for constructing indole, carbazole, and benzofuran systems through tandem coupling-cyclization sequences. Palladium acetate/XPhos catalytic systems enable direct annulation with alkynes at 110°C, producing 2-substituted indoles with complete regioselectivity (Figure 1) [2].

The benzyloxy group directs C-H activation at the ortho position through a combination of steric and electronic effects. Kinetic studies demonstrate a 15-fold rate enhancement compared to non-oxygenated analogs, attributable to improved palladium coordination geometry [2]. Buchwald-Hartwig amination with secondary amines proceeds with 99% conversion efficiency when using RuPhos ligand systems, enabling rapid access to triarylamine architectures [3].

Steric and Electronic Effects of Benzyloxy Groups on Coupling Efficiency

Comparative analyses of 4-substituted-2-bromoaniline derivatives reveal the benzyloxy group's dual role:

- Electronic activation: Hammett substituent constants (σp = -0.32) indicate moderate electron donation, lowering the activation energy for oxidative addition by 8.2 kJ/mol relative to hydrogen substituents [1]

- Steric protection: The benzyl moiety creates a 140° dihedral angle with the aromatic plane, shielding the C-Br bond from undesired nucleophilic attack while maintaining accessibility for catalytic intermediates [2]

DFT calculations show the oxygen lone pairs participate in partial conjugation with the aromatic ring, reducing electron density at the bromine-bearing carbon by 12% compared to alkyloxy analogs [3]. This electronic tuning prevents premature β-hydride elimination in Heck-type reactions while promoting reductive elimination in cross-couplings.

The benzyl group's bulk influences catalyst selection—bulky biarylphosphine ligands (SPhos, XPhos) outperform triphenylphosphine by a 3:1 margin in coupling yields due to enhanced steric protection of palladium intermediates [1] [2]. Temperature-dependent NMR studies confirm the benzyloxy oxygen participates in stabilizing Pd(II) π-complexes during the catalytic cycle, as evidenced by upfield shifts of 0.3 ppm in the aromatic protons [3].

The copper(I)/zinc(II) combination represents one of the most significant advances in multicomponent reaction systems involving 4-(benzyloxy)-2-bromoaniline. This dual catalytic system demonstrates unprecedented efficiency in sp² carbon-hydrogen bond activation under remarkably mild conditions [1] [2] [3].

The mechanism involves a unique copper(I) to copper(III) oxidation state switching process that enables selective activation of highly electron-rich aromatic systems. In this system, copper(I) bromide (CuBr) and zinc(II) iodide (ZnI₂) work synergistically to promote the formation of quinoline derivatives through a three-component reaction involving 4-(benzyloxy)-2-bromoaniline, aldehydes, and terminal alkynes [1] [3].

The combo-catalyzed process operates through several key mechanistic steps. Initially, the copper(I) species coordinates with the terminal alkyne, forming a copper acetylide intermediate. Simultaneously, the zinc(II) catalyst activates the aldehyde component, facilitating the formation of an iminium ion intermediate with the bromoaniline substrate. The critical sp² carbon-hydrogen activation occurs through a transient copper(III) species, which has been confirmed through ultraviolet-visible spectroscopy, electrospray ionization mass spectrometry, and X-ray photoelectron spectroscopy analyses [1] [3].

The activation energy for this dual catalytic system is significantly lower than traditional single-metal approaches. Computational studies indicate that the copper(I)-copper(III) switching mechanism requires only 21.8-22.1 kcal/mol activation energy, compared to 28.5 kcal/mol for standard copper(I) oxidative addition processes [4]. This reduced energy barrier accounts for the exceptional reactivity observed at room temperature conditions.

The regioselectivity of the copper(I)/zinc(II) combo-catalysis is particularly noteworthy. The system exclusively produces 4-substituted quinoline derivatives with no detectable formation of regioisomers. This selectivity arises from the specific coordination geometry of the copper(III) intermediate, which directs the cyclization to occur preferentially at the carbon-2 position of the aromatic ring [1] [3].

Table 1: Copper-Zinc Catalyzed Multicomponent Reaction Optimization

| Catalyst System | Substrate | Alkyne | Aldehyde | Solvent | Temperature | Time (h) | Yield (%) | Conditions |

|---|---|---|---|---|---|---|---|---|

| CuBr-ZnI₂ | 2-Bromoaniline | 4-Ethynyltoluene | Paraformaldehyde | CH₂Cl₂ | rt | 4.0 | 62 | air |

| CuBr-ZnI₂ | 2-Bromoaniline | 4-Ethynyltoluene | Paraformaldehyde | PhMe | reflux | 4.0 | 60 | air |

| CuBr-ZnI₂ | 2-Bromoaniline | 4-Ethynyltoluene | Paraformaldehyde | THF | reflux | 4.0 | 65 | air |

| CuBr-ZnI₂ | 2-Bromoaniline | 4-Ethynyltoluene | Paraformaldehyde | Solvent-free | rt | 0.5 | 81 | air |

| CuBr-ZnI₂ | 2-Bromoaniline | 4-Ethynyltoluene | Paraformaldehyde | Solvent-free | rt | 0.5 | 82 | air |

| CuBr-ZnI₂ | 2-Bromoaniline | 4-Ethynyltoluene | Paraformaldehyde | Solvent-free | rt | 0.4 | 82 | O₂ |

The solvent-free conditions represent a particularly attractive feature of this catalytic system. Under these conditions, the reaction proceeds with enhanced efficiency, achieving 81-82% yields in just 30 minutes at room temperature. The absence of solvent eliminates potential coordination competition and concentrates the reactants, leading to improved reaction kinetics [1] [3].

Propargyl Amine Intermediate Formation in Quinoline Synthesis

The formation of propargyl amine intermediates represents a crucial mechanistic pathway in the synthesis of quinoline derivatives from 4-(benzyloxy)-2-bromoaniline. This process involves the initial coupling of the bromoaniline substrate with aldehydes and terminal alkynes to generate flexible propargyl amine species, which subsequently undergo cyclization to form the quinoline framework [5] [6] [7].

The propargyl amine intermediate formation follows a distinct mechanistic pathway compared to conventional imine-alkyne cyclization reactions. The process begins with the activation of the terminal alkyne by the copper catalyst, generating a copper acetylide species. Concurrently, the aldehyde component reacts with 4-(benzyloxy)-2-bromoaniline to form an iminium ion intermediate. The nucleophilic attack of the copper acetylide on the iminium ion results in the formation of the propargyl amine intermediate [5] [8] [9].

The efficiency of propargyl amine formation is highly dependent on the reaction conditions, particularly the choice of solvent and catalyst. Palladium-based catalysts, specifically palladium(II) acetate, have demonstrated exceptional activity in promoting this transformation. Systematic optimization studies reveal that toluene provides the optimal solvent environment, yielding 80% of the desired quinoline product compared to 45-65% observed with other solvents [5] [6].

Table 2: Propargyl Amine Intermediate Formation in Quinoline Synthesis

| Catalyst | Solvent | Temperature | Time (h) | Quinoline Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)₂ | DMSO | 100°C | 2.0 | 45 | Good |

| Pd(OAc)₂ | NMP | 100°C | 2.0 | 50 | Good |

| Pd(OAc)₂ | DCE | 100°C | 2.0 | 55 | Good |

| Pd(OAc)₂ | Dioxane | 100°C | 2.0 | 60 | Good |

| Pd(OAc)₂ | CH₃CN | 100°C | 2.0 | 65 | Good |

| Pd(OAc)₂ | Toluene | 100°C | 2.0 | 80 | Excellent |

The mechanistic pathway for propargyl amine intermediate formation involves several key steps. The initial coordination of the terminal alkyne to the palladium center activates the carbon-carbon triple bond toward nucleophilic attack. The simultaneous activation of the aldehyde component by the catalyst facilitates the formation of an electrophilic iminium species with the bromoaniline substrate. The subsequent nucleophilic addition of the activated alkyne to the iminium ion generates the propargyl amine intermediate with high efficiency [5] [6].

The stereochemical outcome of propargyl amine formation is controlled by the steric environment around the palladium center. The benzyloxy substituent on the bromoaniline substrate provides additional steric bulk that influences the approach of the alkyne nucleophile, leading to preferential formation of specific stereoisomers. This stereochemical control is maintained throughout the subsequent cyclization process, resulting in high overall selectivity for the desired quinoline products [5] [8].

Temperature optimization studies demonstrate that the propargyl amine formation process requires elevated temperatures to achieve optimal conversion rates. At 100°C, the reaction reaches completion within 2 hours, whereas lower temperatures result in significantly reduced yields and prolonged reaction times. The thermal energy facilitates the coordination of reactants to the palladium center and promotes the subsequent bond-forming processes [5] [6].

Solvent-Free Cyclization Strategies for Heteroaromatic Systems

Solvent-free cyclization strategies have emerged as a highly efficient and environmentally sustainable approach for constructing heteroaromatic systems from 4-(benzyloxy)-2-bromoaniline derivatives. These methodologies eliminate the need for organic solvents while maintaining high reaction efficiency and selectivity [1] [10] [3].

The solvent-free approach offers several mechanistic advantages over traditional solution-phase reactions. The increased concentration of reactants in the absence of solvent leads to enhanced reaction kinetics and improved yields. Additionally, the elimination of solvent coordination effects allows for more efficient catalyst turnover and reduces potential side reactions [1] [3].

The most effective solvent-free cyclization strategy employs the copper(I)/zinc(II) combo-catalytic system under ambient conditions. This approach demonstrates remarkable efficiency, achieving cyclization of propargyl amine intermediates to quinoline products in yields ranging from 70-82% within 30 minutes at room temperature. The process exhibits excellent regioselectivity, producing predominantly 4-substituted quinoline derivatives [1] [3].

Table 3: Solvent-Free Cyclization Strategies for Heteroaromatic Systems

| Substrate | Catalyst | Temperature | Time (min) | Product | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|---|

| Propargylamine | CuBr-ZnI₂ | rt | 30 | 4-Substituted Quinoline | 81 | Excellent |

| Propargylamine | CuBr-ZnI₂ | rt | 30 | 2,4-Disubstituted Quinoline | 75 | Good |

| Propargylamine | CuBr-ZnI₂ | rt | 30 | Chiral Quinoline | 70 | Good |

| Propargylamine | CuBr-ZnI₂ | rt | 30 | Heteroaryl Quinoline | 78 | Excellent |

| Propargylamine | CuBr-ZnI₂ | rt | 30 | Naphthyl Quinoline | 82 | Excellent |

The mechanistic pathway for solvent-free cyclization involves the intramolecular nucleophilic attack of the nitrogen atom in the propargyl amine intermediate on the activated alkyne carbon. The copper(I) catalyst activates the carbon-carbon triple bond through π-coordination, while the zinc(II) co-catalyst facilitates the cyclization through Lewis acid activation of the nitrogen nucleophile. This dual activation mode enables the cyclization to proceed under remarkably mild conditions [1] [3].

The regioselectivity observed in solvent-free cyclization reactions is attributed to the specific geometric constraints imposed by the catalyst system. The copper(I)-zinc(II) combination creates a well-defined coordination environment that directs the cyclization to occur preferentially at the carbon-2 position of the aromatic ring, leading to the formation of 4-substituted quinoline derivatives as the major products [1] [3].

Substrate scope studies demonstrate that the solvent-free cyclization strategy accommodates a wide range of heteroaromatic systems. The method is particularly effective for substrates containing electron-withdrawing groups, such as the bromo substituent in 4-(benzyloxy)-2-bromoaniline, which enhances the electrophilicity of the aromatic ring and facilitates the cyclization process [1] [3].

The environmental benefits of solvent-free cyclization extend beyond the elimination of organic solvents. The reduced energy requirements for heating and the elimination of solvent recovery processes contribute to a significantly lower environmental footprint compared to traditional solution-phase methodologies. These advantages make solvent-free cyclization an attractive option for large-scale synthetic applications [1] [3].

Table 4: Copper Oxidation States in sp² Carbon-Hydrogen Activation Mechanisms

| Copper Species | Oxidation State | Activation Energy (kcal/mol) | Reaction Type | Substrate | Efficiency |

|---|---|---|---|---|---|

| Cu(I) | 1 | 28.5 | Oxidative Addition | Aryl C-H | Moderate |

| Cu(II) | 2 | 26.8 | Metalation-Deprotonation | Aryl C-H | Good |

| Cu(III) | 3 | 24.2 | Reductive Elimination | Aryl C-H | High |

| Cu(I)-Cu(III) | 1-3 | 22.1 | Combo-Catalysis | Aryl C-H | Very High |

| Cu(I)-Cu(III) | 1-3 | 21.8 | Combo-Catalysis | Aryl C-H | Very High |